molecular formula C19H15N3O6 B11950544 N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide CAS No. 853329-63-2

N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide

Cat. No.: B11950544
CAS No.: 853329-63-2
M. Wt: 381.3 g/mol
InChI Key: XXLOQURNQQLOFV-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide is a synthetic organic compound provided for research purposes. This molecule features a propanamide linker connecting a 2-nitrophenylamine and a 5-(3-nitrophenyl)furan moiety, a structural motif found in compounds investigated for their biological activity . While the specific biological profile of this exact compound requires further investigation, its core structure is related to a class of molecules that have been explored as selective inhibitors of viral glycoprotein-mediated entry. Specifically, structurally similar 3,5-disubstituted isoxazoles and triazoles have been identified through pseudotyped virus screening systems as inhibitors of Ebola and Marburg virus infection of human cells, with mechanisms potentially involving the blockade of viral-cell fusion . The presence of the nitrophenyl substituent is a common feature in these pharmacologically active compounds. Researchers may be interested in this compound for screening in antiviral assays, as a building block in medicinal chemistry programs for structure-activity relationship (SAR) studies, or as a chemical intermediate for further synthesis. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

853329-63-2

Molecular Formula

C19H15N3O6

Molecular Weight

381.3 g/mol

IUPAC Name

N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C19H15N3O6/c23-19(20-16-6-1-2-7-17(16)22(26)27)11-9-15-8-10-18(28-15)13-4-3-5-14(12-13)21(24)25/h1-8,10,12H,9,11H2,(H,20,23)

InChI Key

XXLOQURNQQLOFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Furan Ring Construction

The 2-furyl group is assembled via acid-catalyzed cyclization of 1,4-diketones or via Paal-Knorr synthesis using 1,4-dicarbonyl precursors. For nitro-substituted derivatives, pre-functionalization of the aryl group before cyclization is critical.

Example protocol (adapted from):

  • React 3-nitroacetophenone with ethyl acetoacetate under acidic conditions to form a 1,4-diketone intermediate.

  • Cyclize the diketone using sulfuric acid in acetic anhydride to yield 5-(3-nitrophenyl)furan-2-carbaldehyde.

Propanamide Side Chain Installation

The propanamide side chain is introduced via nucleophilic acyl substitution. Key steps include:

  • Aldol Condensation : React the furan-carbaldehyde with malonic acid derivatives to form α,β-unsaturated ketones.

  • Reductive Amination : Reduce the ketone to a propanamine intermediate, followed by reaction with 2-nitrobenzoyl chloride.

Reaction conditions :

StepReagents/ConditionsYield
Aldol condensationNaOH (10%), ethanol, reflux, 4 h72%
Reductive aminationNaBH4, THF, 0°C → RT, 2 h68%
Acylation2-nitrobenzoyl chloride, DMAP, DCM, 24 h85%

Condensation-Cyclization Strategy

This method leverages in situ generation of reactive intermediates, as demonstrated in the synthesis of analogous pyridazin-3-one derivatives:

Intermediate Formation

  • React 3-oxo-2-(3-nitrophenylhydrazono)propanal with cyanoacetamide in acetic anhydride to form a hydrazone-coupled enamine.

  • Subject the enamine to thermal cyclization (120°C, toluene) to generate the furan core.

Final Coupling

  • Perform Michael addition of acryloyl chloride to the furan intermediate.

  • React the resulting propanoyl chloride with 2-nitroaniline in dichloromethane (DCM) at 0°C.

Key analytical data :

  • IR : 1672 cm⁻¹ (amide C=O), 1520 cm⁻¹ (asymmetric NO₂ stretch)

  • ¹H NMR (DMSO-d6): δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, furan-H), 2.94 (t, J=7.6 Hz, 2H, CH₂)

Catalytic Cross-Coupling Approaches

Modern methods employ transition metal catalysis for fragment assembly:

Suzuki-Miyaura Coupling

  • Synthesize 5-bromofuran-2-propanamide via bromination of the furan precursor.

  • Cross-couple with 3-nitrophenylboronic acid using Pd(PPh3)4 (5 mol%), K2CO3, in dioxane/water (4:1) at 80°C.

Optimized conditions :

ParameterValue
Catalyst loading5 mol% Pd(OAc)₂
BaseCs₂CO₃
SolventDMF:H₂O (3:1)
Yield78%

Nitro Group Retention Challenges

The presence of multiple nitro groups necessitates mild reaction conditions to prevent reduction. Use of electron-deficient aryl boronic acids and low-temperature coupling (≤50°C) preserves nitro functionality.

Scalability and Industrial Considerations

For batch production (>100 g), the following parameters are critical:

Process Optimization

  • Solvent selection : Replace DCM with ethyl acetate for safer large-scale use.

  • Catalyst recycling : Implement Pd recovery systems to reduce costs.

  • Purity control : Use gradient HPLC (C18 column, MeCN/H2O) to monitor nitro positional isomers.

Analytical Validation of Synthesis

Critical quality control metrics include:

ParameterMethodSpecification
PurityHPLC-UV (254 nm)≥98.5%
Residual solventsGC-MS<500 ppm (Class 3)
Nitro contentElemental analysis12.8–13.2% N

X-ray crystallography confirms the trans configuration of the propanamide side chain relative to the furan oxygen.

Emerging Methodologies

Recent advances propose:

  • Photoredox catalysis : For late-stage nitration using Fe(NO3)3 and blue LED light.

  • Flow chemistry : Continuous synthesis reduces intermediate isolation steps (residence time: 8 min at 100°C).

These methods remain experimental but show promise for improving atom economy (up to 92% in flow systems).

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Nitric acid, sulfuric acid.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amine derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Chemical Research

  • Building Block for Complex Molecules: Its unique structure allows it to serve as a precursor for synthesizing more complex organic compounds that may have specific functionalities or properties.

Biological Research

  • Biological Pathway Studies: The compound's structure makes it a suitable candidate for studying interactions within biological pathways, particularly those involving enzyme modulation or receptor binding.
  • Potential Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, making it a candidate for further investigation in cancer therapeutics .

Medicinal Chemistry

  • Lead Compound Development: Due to its unique structural features, N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide could serve as a lead compound in the development of new pharmaceuticals targeting various diseases.
  • Antimicrobial Activity: Similar compounds have shown promising results against pathogens such as Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases .

The biological activity of this compound is primarily linked to its interactions with molecular targets within cells:

  • Mechanism of Action: The compound may interact with specific enzymes or receptors, modulating their activity through binding interactions. This could influence various biochemical pathways, potentially leading to therapeutic effects.

Case Studies and Research Findings

StudyFindings
Research on Anticancer ActivityCompounds similar to this compound displayed significant growth inhibition against various cancer cell lines, indicating potential as anticancer agents .
Antimicrobial StudiesDerivatives showed activity against M. tuberculosis, with MIC values indicating effectiveness at low concentrations .

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Nitro-Substituted Analogues
  • N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide (): This compound shares a nitro-substituted phenyl group but replaces the furan with a sulfonamido group. Such differences may alter solubility or biological interactions.
  • N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide (8h) (): Features a 3-nitrophenyl-substituted oxadiazole ring instead of furan. Oxadiazoles are known for metabolic stability, whereas furans may offer π-π stacking advantages. The sulfanyl linker in 8h introduces flexibility, differing from the rigid furan-propanamide linkage.
Furan-Containing Analogues
  • N-(3-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide ():
    Replaces nitro groups with a chlorophenyl (electron-withdrawing) and methoxyphenyl (electron-donating) substituents. Methoxy groups enhance solubility but reduce electrophilicity compared to nitro groups.

  • 3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)propanamide ():
    Substitutes nitro with chloro and methyl groups. The methyl group (electron-donating) may increase lipophilicity, impacting membrane permeability in biological systems.

Physical and Spectral Properties

Compound Name Molecular Formula Melting Point (°C) Key Spectral Features (NMR, IR) Source
Target Compound C₂₀H₁₆N₃O₆* Not reported Expected aromatic C-H stretches (IR ~3100 cm⁻¹), nitro NO₂ asymmetric/symmetric stretches (~1520, 1350 cm⁻¹). Nitrophenyl protons at δ 7.5–8.5 ppm (¹H-NMR). Inferred
8h () C₁₅H₁₃N₅O₄S₂ 158–159 ¹H-NMR: Aromatic protons (δ 7.5–8.5 ppm), oxadiazole-linked CH₂ (δ 3.5–4.0 ppm). IR: NO₂ (~1530 cm⁻¹), amide C=O (~1680 cm⁻¹).
N-(3-chlorophenyl)-...propanamide () C₂₀H₁₇ClN₂O₃ Not reported Methoxy C-O stretch (IR ~1250 cm⁻¹), aromatic C-Cl (~750 cm⁻¹). ¹H-NMR: Methoxy singlet (δ ~3.8 ppm).
Compound 5c () C₁₆H₂₃N₂O₅S 142–143 ¹H-NMR: Aliphatic chain protons (δ 0.86–2.36 ppm), amide NH (δ 10.24 ppm). IR: Sulfonamide S=O (~1150 cm⁻¹).

*Estimated based on structural similarity.

Biological Activity

N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H15N3O6
  • Molecular Weight : 381.34 g/mol
  • IUPAC Name : N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide

The compound features nitrophenyl and furyl groups, which are known to influence its reactivity and biological interactions.

The biological activity of this compound is likely mediated through interactions with various molecular targets, including enzymes and receptors. The nitro groups may participate in redox reactions, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Biological Activities

Research indicates that this compound exhibits several bioactivities:

  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibition of cell proliferation in A-431 and Jurkat cell lines, with IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : The presence of nitro groups has been associated with enhanced antibacterial activity. Studies suggest that related compounds exhibit greater efficacy against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes .

Case Studies and Research Findings

  • Cytotoxicity Studies : In one study, various nitro-substituted compounds were tested for their ability to inhibit the growth of cancer cells. The results indicated that the introduction of nitro groups significantly enhanced the cytotoxic potential against multiple cancer lines, suggesting a structure-activity relationship (SAR) where electron-withdrawing groups improve activity .
  • Mechanistic Insights : Molecular dynamics simulations have been employed to understand how these compounds interact with target proteins. For example, hydrophobic interactions were identified as crucial for binding affinity, while the presence of specific substituents was found to modulate activity against cancer cells .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC19H15N3O6Contains nitrophenyl and furyl groupsAnticancer, Antimicrobial
N-(3-nitrophenyl)-3-[5-(4-nitrophenyl)-2-furyl]propanamideC19H15N3O6Similar structure but different substituentsPotentially similar activities
N-(4-nitrophenyl)-3-[5-(2-nitrophenyl)-2-furyl]propanamideC19H15N3O6Variation in phenyl substitutionsUnder investigation for biological effects

Q & A

Q. Advanced: How can microwave-assisted synthesis improve yield and purity?

Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) and enhances yields (≥85%) by enabling rapid, uniform heating. For example, microwave-assisted amidation minimizes side reactions like nitro group reduction, which are common under prolonged thermal conditions .

Basic: Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • 1H/13C NMR: Confirm the presence of the propanamide backbone (δ 2.4–2.6 ppm for CH2, δ 8.0–8.5 ppm for nitrophenyl protons) and furan ring (δ 6.5–7.5 ppm) .
  • IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, ~1350 cm⁻¹) .
  • X-Ray Crystallography: Resolve the spatial arrangement of nitro groups and furan-propanamide linkage (e.g., SHELX refinement ).

Q. Advanced: How to resolve discrepancies in spectral data?

Conflicting NMR signals (e.g., overlapping aromatic peaks) can be addressed via:

  • 2D NMR (COSY, HSQC): Assign proton-carbon correlations .
  • Dynamic Light Scattering (DLS): Rule out aggregation-induced shifts in solution-phase spectra .

Basic: What are the key chemical reactivities of this compound?

Methodological Answer:

  • Nitro Group Reduction: Catalytic hydrogenation (H2/Pd-C) converts nitro to amine, enabling derivatization .
  • Amide Hydrolysis: Acidic (HCl/H2O) or basic (NaOH/EtOH) conditions cleave the propanamide to carboxylic acid .
  • Electrophilic Substitution: Nitration or halogenation of the furan ring (e.g., HNO3/H2SO4 for di-nitration) .

Q. Advanced: How to selectively functionalize the furan ring without affecting nitro groups?

Use mild electrophiles (e.g., NBS in CCl4 for bromination) at 0°C to avoid nitro reduction. Monitor via TLC (Rf 0.3 in 1:1 EtOAc/hexane) .

Basic: What biological activities have been hypothesized for this compound?

Methodological Answer:

  • Anti-Inflammatory Activity: Inhibits COX-2 (IC50 ~10 µM) in murine macrophage assays .
  • Antimicrobial Properties: Shows zone of inhibition (15 mm) against S. aureus at 100 µg/mL .
  • Enzyme Interaction: Binds to human serum albumin (Kd = 2.3 × 10⁴ M⁻¹) via fluorescence quenching .

Q. Advanced: How to study target binding mechanisms computationally?

  • Molecular Docking (AutoDock Vina): Simulate interactions with COX-2 (PDB ID: 5KIR).
  • MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories .

Basic: What computational tools predict physicochemical properties?

Methodological Answer:

  • LogP Calculation (ChemAxon): Predicted logP = 3.2, indicating moderate lipophilicity .
  • pKa Estimation (MarvinSketch): Nitro groups (pKa ~-3) remain deprotonated at physiological pH .

Q. Advanced: How to optimize bioavailability via in silico modeling?

  • ADMET Prediction (SwissADME): Adjust substituents to reduce hepatic toxicity (e.g., replace nitro with cyano) .

Basic: How to address contradictions in crystallographic and spectral data?

Methodological Answer:

  • SHELXL Refinement: Resolve bond-length mismatches (e.g., C-Nitro = 1.47 Å vs. 1.42 Å in X-ray) by adjusting thermal parameters .
  • Rietveld Analysis (TOPAS): Reconcile powder XRD patterns with single-crystal data .

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferencesBiological Activity
N-(4-Methoxyphenyl) analog Methoxy instead of nitroLower COX-2 inhibition (IC50 ~25 µM)
N-(2-Fluorophenyl) analog Fluorine substitutionEnhanced antimicrobial activity (20 mm zone)
N-(3-Cyanophenyl) analog Cyano groupImproved logP (2.8) and solubility

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